(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide is a complex organic compound with a unique structure that combines a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethylphenoxy Group: This can be achieved through nucleophilic substitution reactions.
Addition of the Cyano Group: This step often involves the use of cyanating agents under specific conditions.
Formation of the Enamide Structure: This final step involves the coupling of the intermediate with an ethylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Amino derivatives can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound can be a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide exerts its effects involves interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the pyrido[1,2-a]pyrimidin-4-one core can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
- (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-propylprop-2-enamide
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide |
InChI |
InChI=1S/C22H20N4O3/c1-4-24-20(27)16(13-23)12-17-21(29-18-9-7-8-14(2)15(18)3)25-19-10-5-6-11-26(19)22(17)28/h5-12H,4H2,1-3H3,(H,24,27)/b16-12+ |
InChI Key |
OAJDSKCBMXPSID-FOWTUZBSSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3C)C)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.